1,4-Pentadiynylbenzene
Overview
Description
1,4-Pentadiynylbenzene is an organic compound with the formula C11H8. It consists of a benzene ring substituted with a pentadiynyl group . The pentadiynyl group contains two triple bonds, which could potentially make the compound reactive.
Molecular Structure Analysis
The molecular structure of 1,4-Pentadiynylbenzene would consist of a benzene ring, which is a planar, cyclic structure with alternating double bonds, attached to a pentadiynyl group, which contains two carbon-carbon triple bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Pentadiynylbenzene would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of the benzene ring might contribute to its aromaticity, while the carbon-carbon triple bonds could influence its reactivity .Scientific Research Applications
1. Polymerization Studies
1,4-Pentadiynylbenzene (and similar compounds like 1,4-diethynylbenzene) have been investigated in polymerization studies. For instance, the polymerization of 1,4-diethynylbenzene was studied on a Cu(111) surface using scanning tunneling microscopy. This study revealed the formation of disordered covalent networks with distinct basic structural motifs indicating different coupling reactions (Eichhorn, Heckl, & Lackinger, 2013).
2. Synthetic Chemistry and Novel Compound Creation
1,4-Pentadiynylbenzene derivatives have been utilized in synthetic chemistry. For example, in the context of creating new chemical structures, derivatives have been synthesized and examined for their potential in various chemical reactions, like the creation of 1-halo-1,4-pentadiene derivatives (Mo & Bao, 2010).
3. Production of High-Value Chemicals
Research has been conducted on the production of high-value chemicals using compounds related to 1,4-pentadiynylbenzene. For example, a study presented a method for producing 1-phenyl pentadecane from cardanol, highlighting its application in the production of surfactants, lubricants, and fuel additives (Guo, Wang, Tu, & Fang, 2022).
4. Materials Science Applications
In materials science, derivatives of 1,4-pentadiynylbenzene have been investigated for their potential use in novel materials. For instance, research has focused on the synthesis of poly(phenylene)-based polyelectrolytes, which show promise as materials for polymer electrolyte membrane fuel cells (Fujimoto, Hickner, Cornelius, & Loy, 2005).
5. Aerospace Engineering
1,4-Pentadiynylbenzene has also found applications in aerospace engineering. A study explored its use as a dispersant for solid fuels in rocket ramjet engines, indicating its efficiency in enhancing flight range and fuel performance (Yanovskii, Lempert, Raznoschikov, Averkov, Zyuzin, Zholudev, & Kislov, 2019).
6. Sensing Applications
Compounds related to 1,4-pentadiynylbenzene have been studied for their potential in sensing applications. For example, research has been done on simple molecule-based fluorescent sensors for vapor detection of explosives (Zyryanov, Palacios, & Anzenbacher, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
penta-1,4-diynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKXALBLLVOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310236 | |
Record name | (Penta-1,4-diyn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Pentadiynylbenzene | |
CAS RN |
6088-96-6 | |
Record name | NSC222834 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Penta-1,4-diyn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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